molecular formula C9H16O2 B8772289 2-(2-Methoxyethyl)cyclohexanone CAS No. 129786-15-8

2-(2-Methoxyethyl)cyclohexanone

Cat. No.: B8772289
CAS No.: 129786-15-8
M. Wt: 156.22 g/mol
InChI Key: NLPWJOAUCBASCH-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)cyclohexanone (CAS: 2702-76-3) is a cyclohexanone derivative featuring a methoxyethyl substituent at the 2-position. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 218.29 g/mol . This compound is notable for its role in asymmetric synthesis, particularly in the enantioselective production of bioactive molecules like (R)-α-lipoic acid. For example, H. Kaku et al. (2010) demonstrated its use in thermodynamically controlled deracemization reactions, achieving high enantiomeric excess through host-guest molecular association in basic media . The compound’s structural flexibility—combining a ketone group with an ether-linked methoxy side chain—enhances its utility in organic synthesis and pharmaceutical intermediates.

Properties

CAS No.

129786-15-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(2-methoxyethyl)cyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-11-7-6-8-4-2-3-5-9(8)10/h8H,2-7H2,1H3

InChI Key

NLPWJOAUCBASCH-UHFFFAOYSA-N

Canonical SMILES

COCCC1CCCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Insights:

  • Substituent Effects: The methoxyethyl group in 2-(2-Methoxyethyl)cyclohexanone provides steric bulk and polarity, facilitating chiral resolution compared to simpler analogues like 2-methylcyclohexanone. This contrasts with 2-(2-methoxyphenyl)cyclohexanone, where aromaticity stabilizes intermediates but complicates enantioselective control .
  • Pharmacological Relevance: Methoxetamine (MXE), a structural hybrid of this compound and ketamine, demonstrates how substituent variation (e.g., ethylamino vs. methoxyethyl) alters biological activity. MXE’s NMDA antagonism highlights the impact of nitrogen-containing groups on CNS targeting .

Key Insights:

  • Enantioselective Techniques: The deracemization of this compound leverages thermodynamic control, unlike the kinetic resolution used for L-carnitine synthesis . This method avoids racemization pitfalls seen in simpler ketones.
  • Catalyst Dependency: Copper(I) catalysts (e.g., Cu(MeCN)₄BF₄) are critical for Claisen rearrangements in allyl-substituted cyclohexanones, whereas microreactors enhance efficiency in aldol reactions for β-hydroxyketones .

Reactivity and Functional Group Interactions

  • Ketone Reactivity: The cyclohexanone core undergoes Baeyer-Villiger oxidation, but substituents modulate reactivity. For instance, this compound’s methoxy group stabilizes transition states via electron donation, contrasting with electron-withdrawing groups in 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone .
  • Biological Interactions: Cyclohexanone monooxygenase (CHMO) catalyzes oxygen insertion into unsubstituted cyclohexanone but shows reduced activity with bulky substituents like methoxyethyl, highlighting steric limitations in enzymatic transformations .

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Peaks/FeaturesReference
¹H NMR δ 1.6–2.1 (m, cyclohexane), δ 3.3 (s, OCH₃)
ESI-MS m/z 170 [M+H]⁺
Chiral HPLC Retention times: (R)-enantiomer = 8.2 min

Q. Table 2. Comparison of Deracemization Methods

Methodee (%)ConditionsLimitations
Host-Guest Association98Basic media, 25°C, 24hRequires chiral hosts
Kinetic Resolution92Ru-BINAP, H₂O/THF, 40°CCatalyst cost

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